molecular formula C15H19N5O B2919846 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921103-80-2

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2919846
CAS No.: 921103-80-2
M. Wt: 285.351
InChI Key: URILSDWHRCMXLY-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a tetrazole ring, a benzamide group, and a cyclohexyl substituent. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry, agriculture, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction can be catalyzed by zinc salts in water, providing a green chemistry approach . The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve the use of continuous flow reactors to ensure safety and efficiency. These reactors allow for precise control over reaction conditions, minimizing the risk associated with handling azides and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrazole N-oxides, amines, and various substituted tetrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a benzamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material sciences .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URILSDWHRCMXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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